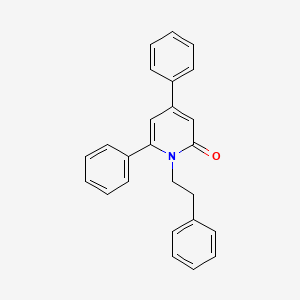
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes two phenyl groups attached to the pyridine ring and an additional phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyridine derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. The aromatic groups in the compound facilitate its binding to hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyridin-2(1H)-one: Lacks the phenylethyl group, which may affect its biological activity and binding affinity.
4-Phenyl-6-(2-phenylethyl)pyridin-2(1H)-one: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one is unique due to the presence of both phenyl and phenylethyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its stability and potential for diverse applications.
Properties
CAS No. |
89930-95-0 |
|---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4,6-diphenyl-1-(2-phenylethyl)pyridin-2-one |
InChI |
InChI=1S/C25H21NO/c27-25-19-23(21-12-6-2-7-13-21)18-24(22-14-8-3-9-15-22)26(25)17-16-20-10-4-1-5-11-20/h1-15,18-19H,16-17H2 |
InChI Key |
IMQUWPPXQIKUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)

![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
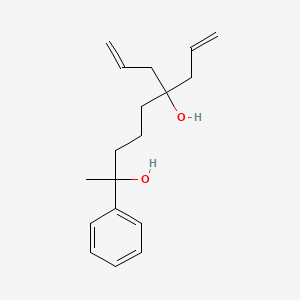
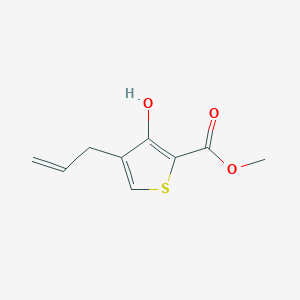
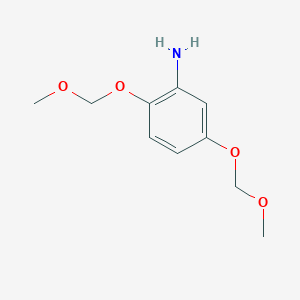
![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)

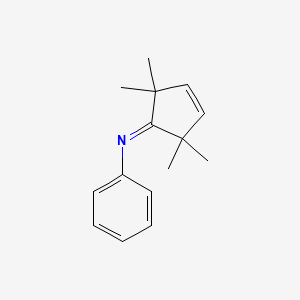
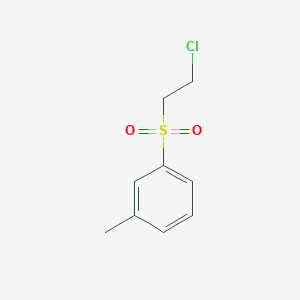
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)
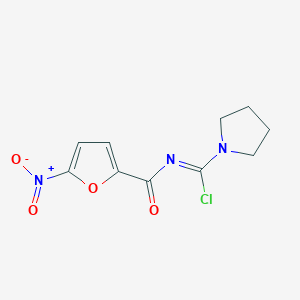
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)

